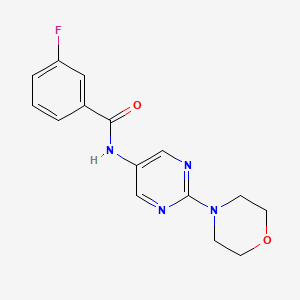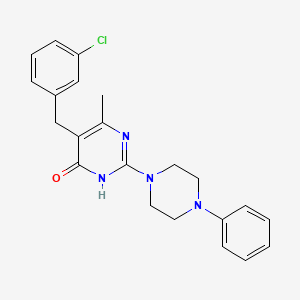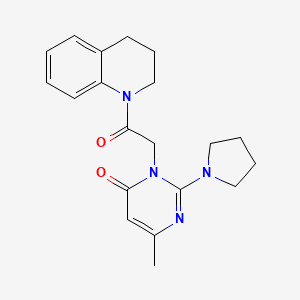![molecular formula C19H18ClN3OS B14963719 1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(4-methylphenyl)urea](/img/structure/B14963719.png)
1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA typically involves the reaction of 4-(4-chlorophenyl)-1,3-thiazole-2-amine with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-CHLOROPHENYL)-1-ETHYL-3-(2-METHOXY-5-METHYLPHENYL)UREA
- 1-(3-CHLOROPHENYL)-4-(2-PHENYLETHYL)PIPERAZINE
Uniqueness
3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and chlorophenyl group contribute to its potential as an antimicrobial agent, while the methylphenyl group enhances its stability and solubility.
Propiedades
Fórmula molecular |
C19H18ClN3OS |
|---|---|
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
1-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-2-8-16(9-3-13)22-19(24)21-11-10-18-23-17(12-25-18)14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H2,21,22,24) |
Clave InChI |
JFVPSGIVJCMYMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NCCC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B14963637.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B14963645.png)
![5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B14963658.png)

![2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B14963668.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butylpyrimidin-4(3H)-one](/img/structure/B14963669.png)

![N-(cyanomethyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B14963694.png)
![N-(4-bromophenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B14963701.png)
![N-(2-fluorobenzyl)-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B14963703.png)



![N-(4-acetylphenyl)-2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B14963718.png)
